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Compound of Interest

Compound Name: PD 123319 ditrifluoroacetate

Cat. No.: B2994623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PD 123319 ditrifluoroacetate is a potent and highly selective non-peptide antagonist of the

Angiotensin II Type 2 (AT2) receptor.[1] While the physiological roles of the AT1 receptor are

well-characterized, the functions of the AT2 receptor have been more enigmatic. PD 123319

has emerged as a critical pharmacological tool to dissect the tissue-specific effects of AT2

receptor signaling, revealing its involvement in a diverse array of physiological and

pathophysiological processes, including inflammation, cardiovascular regulation, and neuronal

function. This technical guide provides a comprehensive overview of the tissue-specific effects

of PD 123319 ditrifluoroacetate, presenting quantitative data, detailed experimental

methodologies, and visualizations of the underlying signaling pathways to support further

research and drug development efforts.

Quantitative Data on Tissue-Specific Effects
The following tables summarize the quantitative effects of PD 123319 ditrifluoroacetate
across various tissues and experimental models.

Table 1: In Vitro Receptor Binding Affinity
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Tissue/Cell
Type

Species Parameter Value Reference

Adrenal Gland Rat IC50 34 nM [1]

Brain Rat IC50 210 nM [1]

Adrenal

Glomerulosa

Cells

Bovine IC50 6.9 nM [1]

Table 2: Cardiovascular Effects
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Experiment
al Model

Species Treatment
Measured
Parameter

Effect Reference

Anesthetized Rat

Intrathecal

PD 123319

(10 µg) +

Angiotensin II

Mean Arterial

Pressure

Blocked Ang

II-induced

pressor effect

[2]

Anesthetized Rat

Intrathecal

PD 123319

(10 µg)

Mean Arterial

Pressure

Transient

increase
[2]

Anesthetized Rat

Intrathecal

PD 123319

(10 µg)

Heart Rate
Slower

increase
[2]

Conscious Rat

PD 123319

(50

µg/kg/min) +

Candesartan

+ Ang-(1-7)

Mean Arterial

Pressure

Attenuated

the depressor

response

[3]

Anesthetized Rat
I.C.V. PD

123319

Baroreflex

Sensitivity

(RSNA)

20%

reduction
[4]

Anesthetized Rat
I.C.V. PD

123319

Baroreflex

Sensitivity

(HR)

20%

reduction
[4]

Spontaneousl

y

Hypertensive

Rat

I.V. PD

123319 (0.36

mg/kg/min)

Lower Limit

of CBF

Autoregulatio

n

No significant

effect (102±4

mmHg vs

94±4 mmHg

in control)

[5]

Spontaneousl

y

Hypertensive

Rat I.V. PD

123319 (0.36

mg/kg/min)

Upper Limit

of CBF

Autoregulatio

n

No significant

effect

(171±10

mmHg vs

[6]
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162±7 mmHg

in control)

Table 3: Anti-Inflammatory Effects

Experiment
al Model

Tissue Treatment
Measured
Parameter

Effect Reference

DNBS-

Induced

Colitis

Rat Colon

i.p. PD

123319 (3

mg/kg)

Myeloperoxid

ase (MPO)

Activity

Significant

reduction

DNBS-

Induced

Colitis

Rat Colon

i.p. PD

123319 (10

mg/kg)

Myeloperoxid

ase (MPO)

Activity

Further

significant

reduction

DNBS-

Induced

Colitis

Rat Colon

i.p. PD

123319 (3

mg/kg)

IL-1β

Expression

Downregulati

on

DNBS-

Induced

Colitis

Rat Colon

i.p. PD

123319 (10

mg/kg)

IL-1β

Expression

Further

downregulati

on

DNBS-

Induced

Colitis

Rat Colon

i.p. PD

123319 (3

mg/kg)

IL-6

Expression

Downregulati

on

DNBS-

Induced

Colitis

Rat Colon

i.p. PD

123319 (10

mg/kg)

IL-6

Expression

Further

downregulati

on

Cerebral

Ischemia/Rep

erfusion

Rat Brain PD 123319

IL-1β and

TNF-α

Expression

Increased

expression
[7]

Cerebral

Ischemia/Rep

erfusion

Rat Brain PD 123319
IL-10

Expression

Decreased

expression
[7]
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Table 4: Central Nervous System Effects

Experiment
al Model

Species Treatment
Measured
Parameter

Effect Reference

Cerebral

Ischemia/Rep

erfusion

Rat PD 123319 Infarct Area
Increased

infarct area
[7]

Cerebral

Ischemia/Rep

erfusion

Rat PD 123319
AT2R-positive

cells

Decreased

number
[7]

Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed to

investigate the tissue-specific effects of PD 123319 ditrifluoroacetate.

Receptor Autoradiography for Angiotensin II Receptors
This protocol is adapted from a method for the localized visualization of Angiotensin II

receptors in rat brain tissue.

a. Tissue Preparation:

Harvest fresh frozen tissue specimens and store them at -80°C.

Using a cryostat, cut coronal sections of the tissue (e.g., brain) at a thickness of 20 µm.

Thaw-mount the sections onto charged microscope slides.

b. Receptor Binding:

Separate the slide-mounted tissue sections into two sets: 'total binding' and 'non-specific

binding' (NSP).

Prepare an assay buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4, containing 120 mM

NaCl, 5 mM Na2EDTA, 0.1 mM bacitracin, and 0.2% bovine serum albumin).
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For 'total binding' slides, pre-incubate for 30 minutes at room temperature in assay buffer

containing 10 µM PD 123319 to block binding to AT2 receptors.

For 'non-specific binding' slides, pre-incubate for 30 minutes at room temperature in assay

buffer containing 10 µM PD 123319 and a saturating concentration of an AT1 receptor

antagonist (e.g., 10 µM losartan).

Incubate all slides with a radiolabeled Angiotensin II analog (e.g., ¹²⁵I-[Sar¹,Ile⁸]Ang II) in the

respective pre-incubation buffers for 60 minutes at room temperature.

Wash the slides several times in ice-cold assay buffer to remove unbound radioligand.

Perform a final rinse in distilled water to remove salts.

c. Imaging and Analysis:

Dry the slides using a stream of cold air.

Expose the slides to autoradiography film in a light-tight cassette.

Develop the film and scan the images for quantitative densitometry analysis using

appropriate imaging software.

Stain an adjacent tissue section with a histological stain (e.g., thionin) for anatomical

reference.

Myeloperoxidase (MPO) Activity Assay
This protocol provides a general guideline for measuring MPO activity in tissue homogenates, a

marker of neutrophil infiltration and inflammation.[8][9][10]

a. Sample Preparation:

Homogenize tissue samples in an ice-cold phosphate buffer (e.g., 50 mM potassium

phosphate buffer, pH 6.0) containing a detergent such as 0.5%

hexadecyltrimethylammonium bromide (HTAB).[8]

Centrifuge the homogenates at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C.
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Collect the supernatant for the MPO assay.

b. Assay Procedure (Colorimetric):[8]

Prepare an assay reagent solution containing a peroxidase substrate (e.g., o-dianisidine

dihydrochloride) and hydrogen peroxide in a phosphate buffer.[8]

Add a small volume of the sample supernatant to a cuvette or microplate well.

Add the assay reagent to initiate the reaction.

Measure the change in absorbance at a specific wavelength (e.g., 460 nm) over time using a

spectrophotometer.[8]

Calculate MPO activity based on the rate of change in absorbance, using the molar

extinction coefficient of the oxidized substrate.

c. Assay Procedure (Fluorometric):[9]

Prepare a reaction mix containing a fluorogenic MPO substrate (e.g., aminophenyl

fluorescein) and hydrogen peroxide in an appropriate assay buffer.[9]

Add the sample supernatant to a microplate well.

Add the reaction mix to start the reaction.

Measure the increase in fluorescence at the appropriate excitation and emission

wavelengths (e.g., Ex/Em = 485/525 nm for fluorescein) over time using a fluorescence plate

reader.[9]

Quantify MPO activity by comparing the rate of fluorescence generation to a standard curve

of the fluorescent product.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Cytokines (e.g., IL-6)
This is a general protocol for a sandwich ELISA to quantify cytokine levels in biological

samples.[11][12][13][14]
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a. Plate Coating:

Dilute a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) in a

coating buffer (e.g., PBS).

Add the diluted antibody to the wells of a 96-well microplate and incubate overnight at 4°C.

Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20).

Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS

with 1% BSA) and incubating for 1-2 hours at room temperature.

Wash the plate again.

b. Sample and Standard Incubation:

Prepare a standard curve by making serial dilutions of a known concentration of the

recombinant cytokine.

Add the standards and samples to the appropriate wells of the coated and blocked plate.

Incubate for 2 hours at room temperature.

Wash the plate thoroughly.

c. Detection:

Add a biotinylated detection antibody specific for the cytokine to each well and incubate for

1-2 hours at room temperature.

Wash the plate.

Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for

20-30 minutes at room temperature.

Wash the plate.
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Add a substrate solution (e.g., TMB) to each well and incubate in the dark until a color

develops.

Stop the reaction by adding a stop solution (e.g., sulfuric acid).

d. Analysis:

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate

reader.

Generate a standard curve by plotting the absorbance values of the standards against their

known concentrations.

Determine the concentration of the cytokine in the samples by interpolating their absorbance

values on the standard curve.

Nitric Oxide (NO) Concentration Assay (Griess Reagent)
This protocol describes a common method for the indirect measurement of NO production by

quantifying its stable breakdown products, nitrite and nitrate.[15]

a. Sample Preparation:

Homogenize tissue samples in a suitable buffer (e.g., PBS) and centrifuge to remove cellular

debris.

For cell culture experiments, the cell culture supernatant can be used directly.

b. Griess Reaction:

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric

acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.

Add the sample supernatant to a microplate well.

Add the Griess reagent to each well.

Incubate at room temperature for 5-10 minutes, protected from light.
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c. Measurement:

Measure the absorbance at 540-550 nm using a microplate reader.

Prepare a standard curve using known concentrations of sodium nitrite.

Calculate the nitrite concentration in the samples from the standard curve.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways influenced by PD 123319 and a typical experimental workflow for its investigation.
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Caption: Simplified AT2 Receptor Signaling Pathway.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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